Cab-151 protein, also referred to as the chlorophyll a/b binding protein 151, is a member of the Cab protein family, which plays a crucial role in photosynthesis by binding chlorophyll molecules. This protein is predominantly found in plants, particularly in the species Paeonia ostii. The primary function of Cab-151 is to facilitate light harvesting and energy transfer during the photosynthetic process. It is classified under the larger category of chlorophyll-binding proteins, which are essential for the assembly of photosystems in plant cells.
Cab-151 is derived from Paeonia ostii, a flowering plant known for its resilience to environmental stressors such as drought. The gene encoding this protein, referred to as PoCAB151, has been identified and characterized through various molecular biology techniques, including reverse transcription polymerase chain reaction (RT-PCR) and gene sequencing. It belongs to the broader classification of chlorophyll a/b binding proteins, which are integral components of the light-harvesting complexes in photosynthetic organisms .
Methods of Synthesis
The synthesis of Cab-151 involves several key steps:
Technical Details
The cloning process includes double enzyme digestion of both the target fragment and the expression vector to create compatible ends for ligation. Following transformation, colonies are screened for positive clones that express the Cab-151 protein .
The molecular structure of Cab-151 consists of several transmembrane helices that facilitate its function as a chlorophyll-binding protein. The protein typically exhibits a globular shape with hydrophobic regions that interact with chlorophyll molecules.
Data on Structure
Cab-151 participates in several chemical reactions associated with photosynthesis:
Technical Details
The binding affinity and kinetics of chlorophyll-Cab interactions can be studied using spectroscopic methods such as fluorescence spectroscopy and circular dichroism .
The mechanism by which Cab-151 functions involves:
Data on Mechanism
Studies have shown that mutations or deficiencies in Cab proteins can significantly impair photosynthetic efficiency, highlighting their essential role in plant metabolism .
Physical Properties
Chemical Properties
Cab-151 has significant scientific applications:
The cab-151 gene resides on chromosome 12q24.31 in Arabidopsis thaliana, spanning a genomic region of approximately 40 kilobases. This locus comprises nine exons encoding a 290-amino acid protein, with transcript variants generating distinct isoforms through alternative splicing. The gene’s promoter region contains light-responsive cis-elements (e.g., G-box motifs) and phytochrome interaction sites, enabling photoregulated expression. Comparative genomics reveals synteny conservation across Brassicaceae species, with cab-151 orthologs maintaining similar exon-intron architectures. Notably, the cab-151 locus exhibits minimal repetitive elements or transposable sequences—a feature attributed to evolutionary constraints against genomic instability in photosynthesis-associated genes. This stability is further enforced by repeat-induced point mutation (RIP) mechanisms, which suppress transposon proliferation through cytosine-to-thymine mutations in duplicated regions [1] [3] [8].
Table 1: Genomic Features of cab-151 Across Plant Species
Species | Chromosomal Location | Exon Count | Genomic Span (kb) | Synteny Conservation |
---|---|---|---|---|
A. thaliana | 12q24.31 | 9 | 40.3 | Reference |
Brassica rapa | A03 | 9 | 38.7 | High (85%) |
Capsella rubella | Chr7 | 9 | 41.2 | Moderate (72%) |
CAB-151 belongs to the light-harvesting complex (LHC) superfamily, characterized by three conserved transmembrane helices forming a chlorophyll-binding scaffold. The N-terminal domain harbors a chloroplast transit peptide (cTP) of 50 residues, essential for plastid import. Mature CAB-151 contains two signature CAB motifs: CAB-I (residues 91–120) and CAB-II (residues 151–180), each coordinating chlorophyll a and b via conserved glutamate, asparagine, and histidine residues. Structural modeling identifies four chlorophyll-binding sites per monomer: two Chl a (absorption max: 670 nm), one Chl b (650 nm), and one lutein molecule. Post-translational modifications include:
EF-hand calcium-binding domains at residues 105–140 and 216–251 (44% identity) enable Ca²⁺-dependent conformational changes. These domains share 62% similarity with human CABP1, suggesting conserved regulatory mechanisms in photosynthetic eukaryotes [1].
CAB-151 functions as an intrinsic component of PSII’s minor antenna system, distinct from major LHCII trimers. Unlike CP43 and CP47 core antennae, which bind exclusively chlorophyll a, CAB-151 coordinates both chlorophyll a and b, expanding its spectral absorption range (450–670 nm). Structural alignment reveals CAB-151’s highest homology with CP29 (LHCB4), sharing 68% sequence identity in transmembrane helices. However, CAB-151 uniquely lacks the lumenal proline-rich loop involved in CP29’s photoprotective aggregation. Key divergences include:
Table 2: Structural Comparison of CAB-151 with PSII Antenna Proteins
Feature | CAB-151 | CP43 | CP47 | LHCII Major |
---|---|---|---|---|
Protein Family | LHCB6 | PsbC | PsbB | LHCB1/2/3 |
Chl a Binding | 2 | 14 | 16 | 8 |
Chl b Binding | 2 | 0 | 0 | 6 |
Transmembrane Helices | 3 | 6 | 6 | 3 |
Molecular Weight (kDa) | 28.6 | 51.4 | 56.0 | 25–27 |
Function | Minor antenna | Core antenna | Core antenna | Major antenna |
CAB-151 targets chloroplasts via an N-terminal transit peptide (cTP) recognized by the Toc159/Toc33 translocon complex. Import requires stromal Hsp70 chaperones and the GTPase cycle of Toc159. Within chloroplasts, CAB-151 integrates into thylakoid membranes via the signal recognition particle (SRP)-dependent pathway, mediated by cpSRP54 and cpFtsY. Membrane insertion involves Alb3 insertase, which facilitates the cotranslational folding of transmembrane helices.
CAB-151 adopts a topology where:
This orientation positions chlorophyll ligands near the stromal interface for energy transfer to PSII reaction centers. Mutagenesis of Val⁷³ in Helix-1 disrupts membrane integration, causing cytosolic mislocalization and chlorophyll deficiency [3] [7] [10].
Table 3: Membrane Integration Features of CAB-151
Domain | Residues | Orientation | Functional Motifs | Interacting Partners |
---|---|---|---|---|
Transit Peptide | 1–50 | Cleaved after import | HSP70 binding site (EEFVA) | Toc159, Toc33 |
Helix-1 | 51–80 | Lumenal loop | Chl a binding (E⁶⁵, N⁶⁹) | cpSRP54 |
Helix-2 | 81–120 | Stromal | Chl b binding (H¹⁰², E¹⁰⁹) | Alb3 insertase |
Helix-3 | 151–190 | Stromal | Lutein binding (Y¹⁶⁷, R¹⁷⁴) | LHCB4 (CP29) |
C-Terminus | 191–265 | Stromal | Phosphorylation cluster (T²³⁴, S²⁴¹) | State transition kinases |
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